Saquinavirmesilat

Übersicht

Beschreibung

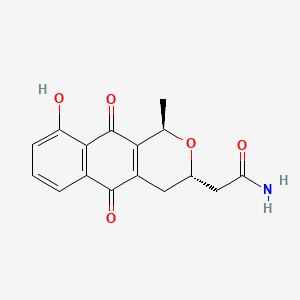

Saquinavir-Mesylat: ist ein antiretrovirales Medikament, das in Kombination mit anderen Medikamenten zur Behandlung oder Vorbeugung von HIV/AIDS eingesetzt wird. Es ist ein Proteaseinhibitor, der durch Blockierung des HIV-Protease-Enzyms wirkt, das für die Reifung und Replikation des Virus unerlässlich ist . Saquinavir-Mesylat war der erste Proteaseinhibitor, der 1995 von der FDA zugelassen wurde, und hat seitdem eine entscheidende Rolle bei der Behandlung von HIV-Infektionen gespielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Saquinavir-Mesylat kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Einschlusskomplexierungstechnik mit Hydroxypropyl-β-Cyclodextrin, die die Löslichkeit und Auflösung des Stoffes verbessert . Eine andere Methode beinhaltet die Herstellung von Nanokristallen durch antisolvente Fällung und Hochdruckhomogenisierung, was die orale Absorption von Saquinavir-Mesylat verbessert .

Industrielle Produktionsmethoden: Die industrielle Produktion von Saquinavir-Mesylat erfolgt oft unter Verwendung von Feststoffdispersionen mit Trägerstoffen wie Gelucire 44/14 oder Poly(ethylenglycol) (PEG) 4000. Diese Trägerstoffe tragen dazu bei, die Auflösung und Stabilität des Medikaments zu verbessern .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Saquinavir-Mesylat als Modellverbindung für die Untersuchung der Wechselwirkungen zwischen Proteaseinhibitoren und ihren Zielmolekülen verwendet. Es wird auch bei der Entwicklung neuer synthetischer Methoden und Arzneimittelverabreichungssysteme eingesetzt .

Biologie: In der Biologie wird Saquinavir-Mesylat verwendet, um die Mechanismen der HIV-Replikation und die Rolle von Proteaseinhibitoren bei der Verhinderung der Virusreifung zu untersuchen. Es wird auch in der Forschung zu Medikamentenresistenz und der Entwicklung neuer antiretroviraler Therapien eingesetzt .

Medizin: In der Medizin wird Saquinavir-Mesylat hauptsächlich zur Behandlung von HIV/AIDS in Kombination mit anderen antiretroviralen Mitteln eingesetzt. Es hat sich auch als vielversprechend bei der Behandlung anderer Virusinfektionen wie COVID-19 und in der Krebstherapie gezeigt .

Industrie: In der pharmazeutischen Industrie wird Saquinavir-Mesylat bei der Entwicklung neuer Arzneimittelformulierungen und Verabreichungssysteme eingesetzt. Es wird auch in der Qualitätskontrolle und Stabilitätstests von antiretroviralen Medikamenten verwendet .

Wirkmechanismus

Saquinavir-Mesylat entfaltet seine antivirale Wirkung durch Hemmung des HIV-Protease-Enzyms. HIV-Protease ist essentiell für die proteolytische Spaltung von viralen Polyproteinvorläufern in einzelne funktionelle Proteine, die für die Virusreplikation und -reifung notwendig sind . Durch Blockierung dieses Enzyms verhindert Saquinavir-Mesylat die Reifung und Replikation des Virus und reduziert so die Viruslast im Körper .

Wirkmechanismus

Target of Action

Saquinavir mesylate primarily targets the HIV-1 and HIV-2 proteases , enzymes that are crucial for the life cycle of the HIV virus . These proteases play a significant role in the maturation and replication of the virus .

Mode of Action

Saquinavir mesylate is a selective, competitive, and reversible HIV protease inhibitor . It works by blocking the protease enzyme, thereby disrupting the virus’s ability to replicate . This inhibition interferes with the formation of essential proteins and enzymes, leading to the production of non-functional, immature, and non-infectious virions .

Biochemical Pathways

The primary biochemical pathway affected by saquinavir mesylate is the HIV-1 viral lifecycle . By inhibiting the HIV-1 protease, saquinavir mesylate prevents the proteolytic cleavage of viral polyprotein precursors into individual functional proteins . This inhibition disrupts the maturation and replication of the virus, leading to the release of structurally defective and functionally inactive viral particles .

Pharmacokinetics

Saquinavir mesylate is rapidly absorbed from the gastrointestinal tract, but only about 4% reaches the systemic circulation due to its poor oral bioavailability . It is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme . The drug is mostly eliminated through feces, with 81% to 88% excreted after 5 days . Its half-life is approximately 9-15 hours . The bioavailability of saquinavir mesylate significantly increases when co-administered with ritonavir, a potent enzyme inhibitor .

Result of Action

The primary result of saquinavir mesylate’s action is the reduction of the viral load in HIV-infected individuals . By inhibiting the HIV protease, it prevents the virus from maturing and replicating, thereby slowing the progression of the disease . This helps delay problems related to AIDS or HIV disease from occurring .

Action Environment

The action, efficacy, and stability of saquinavir mesylate can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake . Additionally, the drug’s efficacy can be enhanced by co-administration with other antiretroviral agents, such as ritonavir . Furthermore, saquinavir mesylate’s interaction with other drugs metabolized through the CYP3A4 system can affect its pharmacokinetics and overall effectiveness .

Biochemische Analyse

Biochemical Properties

Saquinavir mesylate plays a crucial role in biochemical reactions by inhibiting the HIV protease enzyme. This enzyme is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins necessary for the formation of infectious HIV particles. By binding to the active site of the HIV protease, saquinavir mesylate prevents the cleavage of these polyproteins, resulting in the production of immature and non-infectious viral particles . The compound interacts with various biomolecules, including the HIV protease enzyme, and exhibits high specificity for this target.

Cellular Effects

Saquinavir mesylate exerts significant effects on various types of cells and cellular processes. It inhibits the replication of HIV in both acutely and chronically infected cells. The compound affects cell signaling pathways by preventing the maturation of viral proteins, thereby disrupting the viral life cycle. Additionally, saquinavir mesylate influences gene expression by inhibiting the activity of the HIV protease, leading to the accumulation of unprocessed viral polyproteins . This disruption in viral protein processing ultimately affects cellular metabolism and reduces the production of infectious viral particles.

Molecular Mechanism

The molecular mechanism of action of saquinavir mesylate involves its binding to the active site of the HIV protease enzyme. Saquinavir mesylate is a peptide-like substrate analogue that mimics the natural substrate of the protease. By binding to the active site, it inhibits the enzymatic activity of the protease, preventing the cleavage of viral polyproteins into functional proteins . This inhibition results in the formation of immature and non-infectious viral particles. Saquinavir mesylate also exhibits high affinity for the HIV protease, ensuring effective inhibition of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of saquinavir mesylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Saquinavir mesylate is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes rapid metabolism, resulting in the formation of inactive metabolites. Studies have shown that saquinavir mesylate maintains its antiviral activity over extended periods, with minimal degradation observed in in vitro and in vivo settings . Long-term exposure to saquinavir mesylate has been associated with sustained inhibition of viral replication and reduced viral load in HIV-infected cells.

Dosage Effects in Animal Models

The effects of saquinavir mesylate at different dosages have been extensively studied in animal models. In rats and mice, the oral LD50 of saquinavir mesylate is greater than 5 g/kg, indicating a relatively low acute toxicity . Repeated dose toxicity studies have shown that high doses of saquinavir mesylate can lead to adverse effects, including gastrointestinal disturbances and liver toxicity . In animal models, the compound has demonstrated dose-dependent antiviral activity, with higher doses resulting in greater inhibition of viral replication. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity.

Metabolic Pathways

Saquinavir mesylate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The compound undergoes oxidation to form mono- and dihydroxylated metabolites, which are inactive. The metabolic pathways of saquinavir mesylate involve the involvement of various enzymes and cofactors, including CYP3A4 and other members of the cytochrome P450 family . The extensive metabolism of saquinavir mesylate contributes to its low oral bioavailability, necessitating the use of ritonavir as a pharmacokinetic enhancer to increase its bioavailability and therapeutic efficacy.

Transport and Distribution

Saquinavir mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is a substrate for the multidrug resistance-associated proteins MRP1 and MRP2, which are involved in its efflux from cells . Saquinavir mesylate exhibits high plasma protein binding, with approximately 98% of the compound bound to plasma proteins . The steady-state volume of distribution of saquinavir mesylate is approximately 700 liters, indicating extensive distribution into tissues . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of saquinavir mesylate is primarily determined by its interactions with cellular compartments and organelles. The compound is known to accumulate in the cytoplasm and is distributed to various subcellular compartments, including the endoplasmic reticulum and lysosomes . Saquinavir mesylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are affected by its localization, with its inhibitory effects on the HIV protease primarily occurring in the cytoplasmic compartment where viral polyprotein processing takes place.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Saquinavir mesylate can be synthesized through various methods. One common approach involves the inclusion complexation technique with hydroxypropyl-β-cyclodextrin, which enhances the solubility and dissolution rate of the compound . Another method involves the preparation of nanocrystals using anti-solvent precipitation and high-pressure homogenization, which improves the oral absorption of saquinavir mesylate .

Industrial Production Methods: Industrial production of saquinavir mesylate often involves the use of solid dispersions with carriers such as Gelucire 44/14 or poly(ethylene glycol) (PEG) 4000. These carriers help enhance the drug’s dissolution rate and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saquinavir-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell, um die Eigenschaften des Stoffes zu verändern und seine Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Saquinavir-Mesylat verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Versionen von Saquinavir-Mesylat mit verbesserter Löslichkeit, Stabilität und Bioverfügbarkeit. Diese Modifikationen sind entscheidend für die Verbesserung der therapeutischen Wirkung des Stoffes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: Saquinavir-Mesylat war der erste Proteaseinhibitor, der zur Behandlung von HIV/AIDS zugelassen wurde, und markierte einen bedeutenden Meilenstein bei der Behandlung der Krankheit. Seine Fähigkeit, das HIV-Protease-Enzym zu hemmen und die Virusreifung zu verhindern, macht es zu einem entscheidenden Bestandteil der antiretroviralen Therapie . Darüber hinaus verbessert seine Anwendung in Kombination mit anderen Proteaseinhibitoren, wie z. B. Ritonavir, seine Bioverfügbarkeit und therapeutische Wirkung .

Eigenschaften

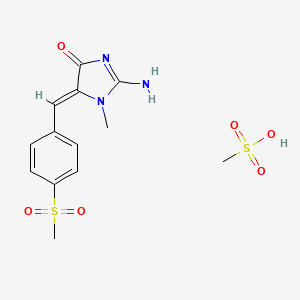

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXGOXEBNJUSN-YOXDLBRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127779-20-8 (Parent) | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023835 | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-06-7 | |

| Record name | Saquinavir mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)